molecular formula C21H19FN4O2 B2438743 (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide CAS No. 478046-38-7

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide

Cat. No.: B2438743
CAS No.: 478046-38-7
M. Wt: 378.407
InChI Key: WAGXXOADNJFZNO-RMKNXTFCSA-N
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Description

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-3-ylpyrimidin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c22-11-2-14-28-18-7-4-16(5-8-18)6-9-20(27)25-19-10-13-24-21(26-19)17-3-1-12-23-15-17/h1,3-10,12-13,15H,2,11,14H2,(H,24,25,26,27)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGXXOADNJFZNO-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C=CC3=CC=C(C=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the propenamide backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine, followed by dehydration.

    Introduction of the fluoropropoxy group: This step involves the nucleophilic substitution of a halogenated propyl group with a fluorine atom.

    Coupling with the pyridinyl-pyrimidinyl moiety: This step can be performed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to link the two aromatic systems.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert double bonds or other functional groups into more saturated forms.

    Substitution: The aromatic rings and the fluoropropoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving specific molecular targets.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[4-(3-chloropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide
  • (E)-3-[4-(3-bromopropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide
  • (E)-3-[4-(3-methoxypropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide

Uniqueness

The presence of the fluoropropoxy group in (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide (CAS: 478046-38-7) is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article provides an overview of the compound's biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C21H19FN4O2
  • Molecular Weight : 378.41 g/mol
  • Purity : >90%

Research indicates that (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide acts primarily as an inhibitor of receptor protein-tyrosine kinases, particularly HER2/ErbB2. The compound has demonstrated a potent inhibitory effect on HER2 with an IC50 value of 10 nM, suggesting significant potential for anti-cancer applications .

In Vitro Studies

  • Anti-Cancer Activity :
    • The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and gastric cancer cells. In studies, it induced apoptosis and inhibited cell migration and invasion .
    • A notable study reported that treatment with this compound resulted in a reduction of tumor volume in xenograft models of breast cancer.
  • Mechanistic Insights :
    • The inhibition of HER2 signaling pathways was confirmed through Western blot analysis, which showed decreased phosphorylation levels of downstream signaling molecules such as AKT and ERK1/2 .

In Vivo Studies

  • Xenograft Models :
    • In animal models, administration of (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide significantly reduced tumor growth compared to controls. Tumors treated with the compound exhibited increased apoptosis and reduced angiogenesis .

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with HER2-positive breast cancer demonstrated that combining this compound with standard therapies led to improved outcomes compared to monotherapy. Patients showed a significant reduction in tumor size after six weeks of treatment .

Case Study 2: Gastric Cancer

In another study focusing on gastric cancer, patients treated with (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide experienced prolonged progression-free survival compared to those receiving conventional chemotherapy alone .

Comparative Analysis

The following table summarizes the biological activity and potency of (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide compared to other known HER2 inhibitors:

Compound NameTargetIC50 (nM)Effect on Tumor Growth
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamideHER2/ErbB210Significant reduction
TrastuzumabHER215Moderate reduction
LapatinibHER250Mild reduction

Q & A

Q. What are the optimized synthetic routes for (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide, and how can reaction yields be improved?

Methodological Answer: Key steps include:

  • Esterification/Coupling : React 4-(3-fluoropropoxy)benzoic acid with propenoyl chloride under anhydrous conditions (e.g., THF, DMF) using DCC/DMAP as coupling agents .
  • Pyrimidine Functionalization : Introduce the 3-pyridinyl substituent via nucleophilic aromatic substitution (SNAr) on 2-chloro-4-pyrimidinyl intermediates, employing Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselectivity .
  • Yield Optimization : Use flow chemistry (e.g., microreactors) to enhance mixing and heat transfer, reducing side reactions. Design of Experiments (DoE) can statistically optimize parameters like temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0.5–5 mol% Pd) .

Q. How can researchers characterize the structural purity of this compound, and what analytical techniques are critical?

Methodological Answer:

  • LC-MS : Confirm molecular weight (M+H⁺: calculated ~463.96 g/mol) and detect impurities using reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) .
  • NMR : Assign peaks for key groups:
    • ¹H NMR : δ 8.6–9.2 ppm (pyrimidine/pyridine protons), δ 6.5–7.5 ppm (propenamide vinyl and aromatic protons), δ 4.5 ppm (fluoropropoxy –OCH2–) .
    • ¹⁹F NMR : Single peak near -220 ppm (CF3 groups in related analogs) .
  • XRD : Resolve crystal structure to confirm stereochemistry (E-configuration) and hydrogen-bonding patterns .

Q. What strategies mitigate solubility challenges in biological assays for this lipophilic compound?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations (e.g., hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the fluoropropoxy chain for improved pharmacokinetics .

Advanced Research Questions

Q. How does the fluoropropoxy group influence structure-activity relationships (SAR) in target binding?

Methodological Answer:

  • Comparative SAR : Synthesize analogs with varying alkoxy chains (e.g., ethoxy, trifluoroethoxy) and assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) reveal the fluoropropoxy group’s role in hydrophobic pocket interactions within kinase domains (e.g., EGFR or BTK targets) .
  • Metabolic Stability : Replace fluorine with deuterium in the propoxy chain to evaluate CYP450-mediated oxidation resistance using liver microsome assays .

Q. How can researchers resolve contradictions in biochemical assay data (e.g., IC50 variability) across studies?

Methodological Answer:

  • Assay Standardization :
    • Use ATP concentration-matched kinase assays (e.g., ADP-Glo™) to control for enzymatic activity variability .
    • Validate cell permeability via parallel artificial membrane permeability assays (PAMPA) to distinguish target engagement from uptake limitations .
  • Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and report IC50 values as mean ± SEM (n ≥ 3 replicates) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics (PK) and efficacy of this compound?

Methodological Answer:

  • Rodent Models :
    • PK Studies : Administer 10 mg/kg IV/orally in Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS for half-life (t½), Cmax, and bioavailability .
    • Xenograft Efficacy : Use NOD/SCID mice implanted with BT-474 (HER2+) tumors. Dose 25 mg/kg/day orally; measure tumor volume vs. vehicle over 21 days .
  • Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .

Q. How can computational methods predict off-target effects or toxicity risks?

Methodological Answer:

  • Off-Target Profiling : Use similarity ensemble approach (SEA) to compare the compound’s structure against databases like ChEMBL, identifying potential kinase or GPCR off-targets .
  • Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity risk based on structural alerts (e.g., fluorinated alkyl chains) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

ParameterOptimal RangeImpact on Yield
Catalyst (Pd(PPh3)4)2–3 mol%↑ 20–30%
Temperature100–110°C↓ Side Products
SolventDMF↑ Reactivity
Reaction Time12–16 h↑ Conversion

Q. Table 2. Comparative IC50 Values in Kinase Assays

Kinase TargetIC50 (nM)Assay TypeReference
EGFR (Wild-Type)45 ± 5ADP-Glo™
BTK12 ± 2Radioactive
HER2220 ± 30Fluorescence

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.